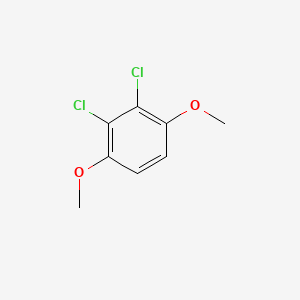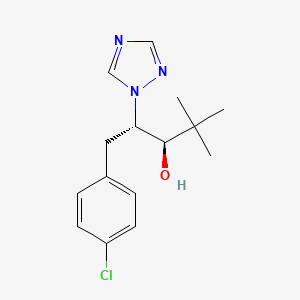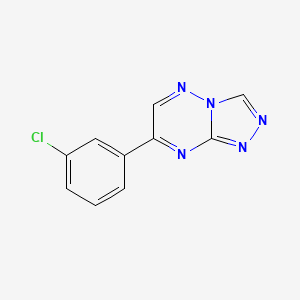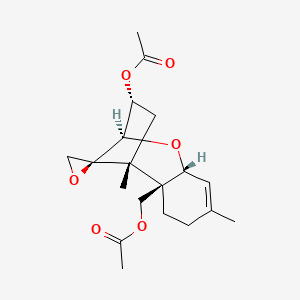
Trichothec-9-ene-3,15-diol, 12,13-epoxy-, 15-acetate, (3alpha)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deacetylcalonectrin is a trichothecene mycotoxin produced by various Fusarium fungi, including Fusarium graminearum and Fusarium culmorum . It is a derivative of the more toxic T-2 toxin and is part of the A-type trichothecenes, which are known for their potent inhibitory effects on protein synthesis in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Deacetylcalonectrin can be synthesized through the biosynthetic pathway of trichothecenes in Fusarium species. The process begins with the cyclization of farnesyl pyrophosphate to trichodiene, followed by oxygenation to isotrichotriol. This intermediate is further cyclized to isotrichodermol, a tricyclic precursor . The subsequent steps involve:
- Acetylation at C-3 to yield isotrichodermin.
- Hydroxylation at C-15 to produce 15-deacetylcalonectrin .
Industrial Production Methods
Industrial production of 3-Deacetylcalonectrin typically involves the cultivation of Fusarium species under controlled conditions to maximize the yield of the desired mycotoxin. Genetic manipulation of the fungi, such as the deletion of specific Tri genes, can enhance the production of 3-Deacetylcalonectrin by preventing the formation of other trichothecene derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Deacetylcalonectrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form other trichothecene derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the tricyclic skeleton.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
Major products formed from these reactions include various hydroxylated and acetylated derivatives of 3-Deacetylcalonectrin, which can have different biological activities and toxicities .
Scientific Research Applications
3-Deacetylcalonectrin has several scientific research applications:
Mechanism of Action
3-Deacetylcalonectrin exerts its effects by inhibiting protein synthesis in eukaryotic cells. It binds to the peptidyl transferase center of the ribosome, preventing the elongation of polypeptide chains . This inhibition disrupts cellular functions and can lead to cell death. The molecular targets involved include ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar Compounds
T-2 Toxin: A more toxic trichothecene with similar inhibitory effects on protein synthesis.
Calonectrin: A closely related compound that differs by the presence of an acetyl group at C-15.
Isotrichodermin: Another trichothecene derivative with a similar tricyclic structure.
Uniqueness
3-Deacetylcalonectrin is unique due to its specific structural features and the absence of an acetyl group at C-15, which distinguishes it from other trichothecenes like T-2 toxin and calonectrin . This structural difference influences its biological activity and toxicity profile .
Properties
CAS No. |
38818-51-8 |
|---|---|
Molecular Formula |
C19H26O6 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(1R,2R,7R,9R,10R,12S)-10-acetyloxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C19H26O6/c1-11-5-6-18(9-22-12(2)20)15(7-11)25-16-14(24-13(3)21)8-17(18,4)19(16)10-23-19/h7,14-16H,5-6,8-10H2,1-4H3/t14-,15-,16-,17-,18-,19+/m1/s1 |
InChI Key |
IGDIDZAQDRAJRB-UPGMHYFXSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(C[C@H]([C@H]([C@@]34CO4)O2)OC(=O)C)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



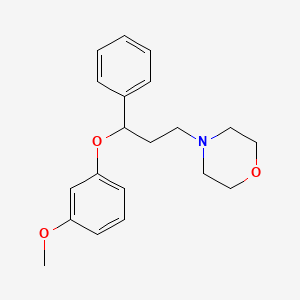




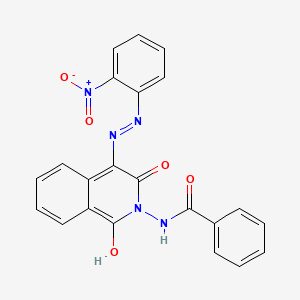
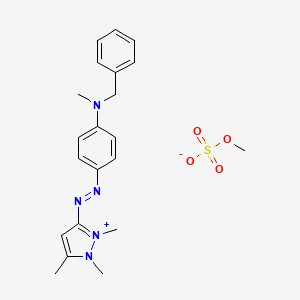
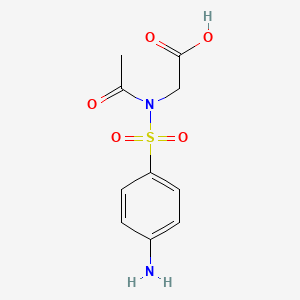
![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)
